molecular formula C20H18N4O2 B2392408 (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 214599-11-8

(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2392408
CAS No.: 214599-11-8
M. Wt: 346.39
InChI Key: QQZPXTYUTRRBKE-ZCXUNETKSA-N
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Description

(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[(dimethylamino)({7-methylimidazo[1,2-a]pyridin-3-yl})methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival .

Properties

IUPAC Name

(4Z)-4-[dimethylamino-(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-9-10-24-15(12-21-16(24)11-13)18(23(2)3)17-20(25)26-19(22-17)14-7-5-4-6-8-14/h4-12H,1-3H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPXTYUTRRBKE-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=C3C(=O)OC(=N3)C4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC=C(N2C=C1)/C(=C/3\C(=O)OC(=N3)C4=CC=CC=C4)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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